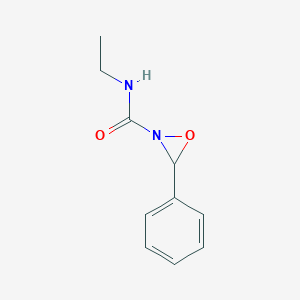
N-ethyl-3-phenyloxaziridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3-phenyloxaziridine-2-carboxamide is an organic compound with the molecular formula C10H12N2O2 It is a member of the oxaziridine family, which are three-membered heterocyclic compounds containing an oxygen and nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-phenyloxaziridine-2-carboxamide typically involves the reaction of an appropriate amine with a carboxylic acid derivative. One common method is the reaction of N-ethyl-3-phenyl-2-oxaziridine with a carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-3-phenyloxaziridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form oxaziridinium ions, which are reactive intermediates in organic synthesis.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxaziridine ring can lead to the formation of oxaziridinium ions, while reduction can yield amines or other reduced products.
Applications De Recherche Scientifique
N-ethyl-3-phenyloxaziridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxaziridinium ions and other reactive intermediates.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of N-ethyl-3-phenyloxaziridine-2-carboxamide involves its ability to form reactive intermediates such as oxaziridinium ions. These intermediates can interact with various molecular targets, including enzymes and other proteins, leading to changes in their activity. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-3-phenyloxaziridine-2-carboxamide
- N-ethyl-3-phenyl-1,2-oxaziridine-2-carboxamide
- N-ethyl-3-phenyl-2-oxaziridine
Uniqueness
N-ethyl-3-phenyloxaziridine-2-carboxamide is unique due to its specific structure, which includes an ethyl group attached to the nitrogen atom and a phenyl group attached to the oxaziridine ring. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
N-ethyl-3-phenyloxaziridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-2-11-10(13)12-9(14-12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,13) |
Clé InChI |
YOLGTQSLSSKSNV-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)N1C(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



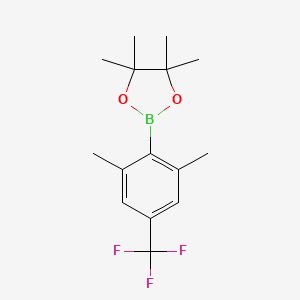
![5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione](/img/structure/B11759958.png)
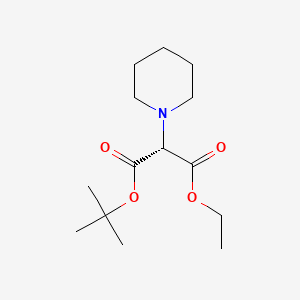
![N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11759967.png)
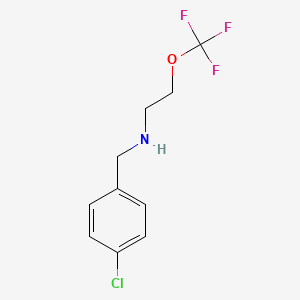
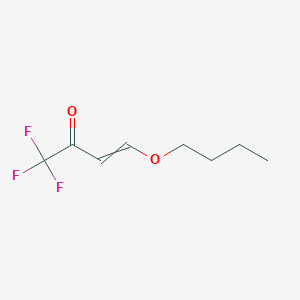
![[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759988.png)
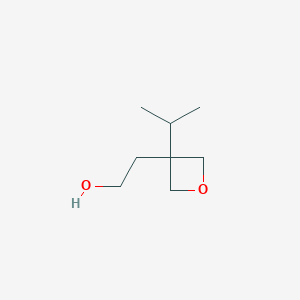
![Ethyl[(2-methylphenyl)sulfanyl]amine](/img/structure/B11759996.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,3-difluorophenyl)methyl]amine](/img/structure/B11760007.png)
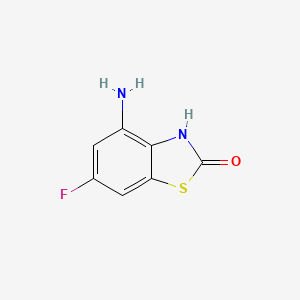
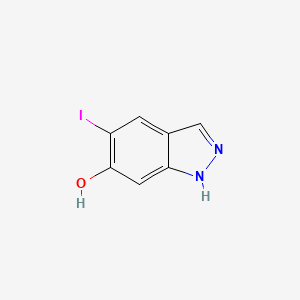
![1,4,9-Trioxa-12-azadispiro[4.2.5.2]pentadecan-11-one](/img/structure/B11760038.png)
